molecular formula C12H14N2 B12927166 Isodetomidine

Isodetomidine

Cat. No.: B12927166
M. Wt: 186.25 g/mol
InChI Key: OTTHWAKRQDLKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodetomidine is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is structurally related to detomidine and dexmedetomidine, which are known for their sedative and analgesic properties. This compound is primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodetomidine typically involves the reaction of 2,3-dimethylbenzyl chloride with imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction conditions are carefully monitored to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Isodetomidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and ketones, while reduction can produce alcohols and amines.

Scientific Research Applications

Isodetomidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of alpha-2 adrenergic agonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential use in human medicine as a sedative and analgesic.

    Industry: Utilized in the development of new veterinary drugs and formulations.

Mechanism of Action

Isodetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. The result is sedation, analgesia, and muscle relaxation. The molecular targets include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes.

Comparison with Similar Compounds

Isodetomidine is similar to other alpha-2 adrenergic agonists such as detomidine and dexmedetomidine. it has unique properties that make it distinct:

    Detomidine: Primarily used in veterinary medicine for sedation in horses. It has a longer duration of action compared to this compound.

    Dexmedetomidine: Used in both veterinary and human medicine. It is highly selective for alpha-2 adrenergic receptors and has a shorter half-life than this compound.

List of Similar Compounds

  • Detomidine
  • Dexmedetomidine
  • Clonidine
  • Xylazine

This compound’s unique combination of properties makes it a valuable compound for various applications in veterinary medicine and scientific research.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-9-3-4-11(5-10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

OTTHWAKRQDLKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=CN2)C

Origin of Product

United States

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